6-fluoro-1,2-dimethyl-1H-indole

Biophysical Chemistry Fluorescence Spectroscopy Electron Transfer

6-Fluoro-1,2-dimethyl-1H-indole is a strategic fluorinated indole building block with a fully substituted, non-planar scaffold. The exclusive combination of a 6-fluoro electron-withdrawing group and N1/C2 methyl blocking groups creates a unique property vector unattainable with generic 6-fluoroindole or 1,2-dimethylindole. Specifically, the +0.09 eV ionization potential shift preserves native electron transfer rates for fluorescent tryptophan analogs, while the calculated +0.08–0.4 log unit lipophilicity increase over non-fluorinated analogs enables clean SAR permeability optimization without altering hydrogen-bonding capacity. Crucially, the 6-fluoro substitution directly blocks the primary metabolic soft spot (6-hydroxylation), offering immediate metabolic shielding for indolealkylamine leads. Procure certified 95% purity compound with full batch traceability to ensure inter-laboratory reproducibility.

Molecular Formula C10H10FN
Molecular Weight 163.19 g/mol
CAS No. 1368393-10-5
Cat. No. B6615403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-1,2-dimethyl-1H-indole
CAS1368393-10-5
Molecular FormulaC10H10FN
Molecular Weight163.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(N1C)C=C(C=C2)F
InChIInChI=1S/C10H10FN/c1-7-5-8-3-4-9(11)6-10(8)12(7)2/h3-6H,1-2H3
InChIKeyZQBSGUZHORLRQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-1,2-dimethyl-1H-indole (CAS 1368393-10-5): Core Identity and Structural Positioning for Research Procurement


6-Fluoro-1,2-dimethyl-1H-indole is a fully substituted, non-planar fluorinated indole with a molecular weight of 163.19 g/mol and a calculated XLogP3 of 2.9 [1]. The 6-fluoro substitution pattern, combined with methyl blocking at N1 and C2, yields a scaffold distinct from mono-substituted or alternative-position fluoroindoles, directly impacting its ionization potential, metabolic stability, and chemical reactivity in downstream functionalization [2].

Why Unsubstituted or Mono-Substituted Fluoroindoles Cannot Substitute 6-Fluoro-1,2-dimethyl-1H-indole in Rigorous SAR and Chemical Biology Programs


Generic indole scaffolds—including 6-fluoroindole or 1,2-dimethylindole—fail to replicate the precise electronic, steric, and metabolic profile of 6-fluoro-1,2-dimethyl-1H-indole. The combination of the electron-withdrawing 6-fluoro atom and the N1/C2 methyl groups alters the ionization potential by distinct magnitudes compared to 5-fluoro substitution (ΔIP of +0.09 eV vs. +0.19 eV) [1]. Furthermore, the compound's XLogP3 of 2.9 represents a calculated increase of +0.08 to +0.4 log units over the non-fluorinated 1,2-dimethylindole (XLogP3 2.5-2.82), a difference that can critically shift a lead compound's drug-likeness profile [2]. Substitution of any single group collapses the multidimensional property vector, invalidating SAR conclusions, confounding metabolic stability data, and introducing uncontrolled variability in synthetic intermediate reactivity.

Quantitative Differentiation of 6-Fluoro-1,2-dimethyl-1H-indole: Head-to-Head and Class-Level Comparator Data for Informed Scientific Procurement


Differential Ionization Potential Shift: 6-Fluoro vs. 5-Fluoro Substitution on the Indole Core

The 6-fluoro substitution pattern imparts a smaller increase in ionization potential (IP) compared to the 5-fluoro substitution. Experimental and computational data demonstrate that 6-fluoroindole increases the IP by +0.09 eV relative to unsubstituted indole, whereas 5-fluoroindole induces a +0.19 eV increase [1]. This differential shift directly impacts electron transfer quenching rates in biological environments, making the 6-fluoro scaffold more suitable for applications requiring native-like photophysical behavior.

Biophysical Chemistry Fluorescence Spectroscopy Electron Transfer

Calculated Lipophilicity (XLogP3) Advantage over the Non-Fluorinated Parent Scaffold

Fluorination at the 6-position increases the calculated lipophilicity by +0.08 to +0.4 log units compared to the non-fluorinated 1,2-dimethylindole parent scaffold [1]. The compound's XLogP3 of 2.9 positions it closer to the optimal lipophilicity range for CNS drug candidates, while maintaining identical topological polar surface area (4.9 Ų) and hydrogen bond acceptor/donor counts to the non-fluorinated analog, thereby enabling predictable permeability enhancement without altering other key molecular descriptors [1].

Medicinal Chemistry Drug Design ADME Properties

Metabolic Stability Advantage: 6-Fluoro Blocking of Para-Hydroxylation

The 6-fluoro substituent directly blocks the primary site of CYP450-mediated oxidative metabolism (6-hydroxylation) that is characteristic of many indole-containing substrates, including tryptophan and indolealkylamines [1][2]. This site-specific metabolic blockade has been demonstrated to confer metabolic stability advantages for indole derivatives, reducing oxidative clearance and prolonging half-life in vivo. In contrast, non-fluorinated indoles or indoles bearing alternative halogen patterns (e.g., 4- or 5-fluoro) do not block this specific metabolic soft spot and may even be bioactivated at other positions.

Drug Metabolism Pharmacokinetics Cytochrome P450

Procurement-Validated Purity and Cost Benchmarking Against Non-Fluorinated Indole Scaffolds

Commercially catalogued 6-fluoro-1,2-dimethyl-1H-indole is available with a certified purity of 95% (HPLC/GC) from established suppliers, with pricing structures that follow typical building-block economics [1]. As a pre-validated, shelf-ready intermediate, the compound eliminates the variability and resource expenditure associated with in-house synthesis of fluorinated indole scaffolds, which typically require multi-step synthesis, rigorous purification, and analytical characterization. While per-gram pricing is higher than non-fluorinated indole ($1343/g at 1 g scale vs. ~$10-50/g for 1,2-dimethylindole), the fully characterized purity specification (≥95%) provides immediate traceability and batch-to-batch consistency essential for reproducible SAR studies [1].

Chemical Sourcing Building Block Purity Procurement Decision

Optimal Research and Industrial Application Scenarios for 6-Fluoro-1,2-dimethyl-1H-indole Based on Established Quantitative Differentiation


Fluorescence-Based Biophysical Probe Development Requiring Native-Like Electron Transfer Behavior

For researchers engineering fluorescent tryptophan analogs, the +0.09 eV IP shift of the 6-fluoro scaffold preserves native electron transfer quenching rates more faithfully than the larger +0.19 eV shift of the 5-fluoro isomer [1]. This differential makes 6-fluoro-1,2-dimethyl-1H-indole the preferred starting scaffold for developing 6-fluorotryptophan-based probes, enabling more homogeneous fluorescence decay and simplified data interpretation in protein dynamics studies.

Medicinal Chemistry Lead Optimization Requiring Defined Lipophilicity Shifts Without Polar Surface Area Alteration

In lead optimization cycles where a defined +0.08–0.4 log unit increase in lipophilicity is required without perturbing hydrogen-bonding capacity, 6-fluoro-1,2-dimethyl-1H-indole serves as a direct replacement for non-fluorinated 1,2-dimethylindole [1][2]. The identical PSA (4.9 Ų) and hydrogen bond counts ensure that permeability improvements are isolated from other molecular properties, enabling clean SAR interpretation and reducing the risk of off-target effects introduced by more dramatic scaffold changes.

Pharmacokinetic Optimization Campaigns Targeting CYP450-Mediated Clearance Reduction

For drug discovery programs in which indole-containing leads suffer from rapid oxidative clearance, incorporating the 6-fluoro motif directly blocks the primary metabolic soft spot (6-hydroxylation) that degrades many indolealkylamine-based compounds [1]. Researchers can use 6-fluoro-1,2-dimethyl-1H-indole as a strategic building block to rapidly generate metabolically shielded analogs, immediately accessing a validated metabolic stability design principle without iterative synthesis and microsomal stability screening.

Reproducible SAR Campaigns Requiring Fully Characterized, Commercially Traceable Building Blocks

For academic and industrial groups seeking to publish structure-activity relationship data with unambiguous compound provenance, the availability of 6-fluoro-1,2-dimethyl-1H-indole at a certified 95% purity with a documented CAS number and supplier batch traceability eliminates uncertainties associated with in-house synthesis or uncertified intermediates [1][2]. This procurement pathway supports journal requirements for compound characterization and enhances inter-laboratory reproducibility of biological results.

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